molecular formula C22H21N3O3S2 B2367753 N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide CAS No. 313373-94-3

N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide

Cat. No.: B2367753
CAS No.: 313373-94-3
M. Wt: 439.55
InChI Key: LRZLAIFFEOEJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide is a benzamide derivative featuring a bicyclic benzo[g][1,3]benzothiazol moiety linked to a 4-(diethylsulfamoyl)benzamide core. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide interactions are critical .

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-3-25(4-2)30(27,28)17-12-9-16(10-13-17)21(26)24-22-23-19-14-11-15-7-5-6-8-18(15)20(19)29-22/h5-14H,3-4H2,1-2H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZLAIFFEOEJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the diethylsulfamoyl group . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antibacterial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight Biological Target/Activity
N-Benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide Benzo[g]benzothiazole + benzamide Diethylsulfamoyl ~450 (estimated) Not explicitly reported (hypothesized kinase/enzyme inhibition)
2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(diethylsulfamoyl)benzamide Benzamide + cyclopenta[b]thiophene Diethylsulfamoyl, chloro, cyano 452.9 MurF protein (binding energy: −8.2 kcal/mol)
N-({(1,3-Benzo[d]thiazol-2-ylcarbamothioyl)benzamides Benzo[d]thiazole + benzamide Carbamothioyl, variable aryl groups 350–420 Kinase inhibitors, enzyme modulators
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Benzamide + thiazole Methyl(phenyl)sulfamoyl 373.4 Unspecified (structural analog)
N-Benzhydryl-4-(diethylsulfamoyl)benzamide Benzamide Diethylsulfamoyl, benzhydryl 422.5 Unspecified (pharmacokinetic studies)

Key Observations:

  • The diethylsulfamoyl group is shared with compounds in and , suggesting common solubility-enhancing effects. However, substituents like chloro and cyano in may alter binding specificity.

Table 2: Binding Interactions of Sulfamoyl Benzamide Derivatives

Compound Target Protein Key Interactions Binding Energy (kcal/mol) Reference
Target Compound (hypothesized) Kinase/Enzyme H-bonding via sulfamoyl NH, π-π stacking with benzo[g]benzothiazole N/A
2-Chloro-...-diethylsulfamoyl benzamide MurF protein Hydrophobic interactions with cyclopenta[b]thiophene −8.2
Sulfamoyl benzamide derivatives Glucokinase (GK) H-bond between benzamide carbonyl and Arg63 (3.1–3.4 Å) −7.5 to −8.0

Key Findings:

  • The diethylsulfamoyl group’s NH may form H-bonds akin to those observed in , critical for GK activation.
  • The bicyclic benzo[g]benzothiazole could enhance π-π stacking compared to simpler thiazole derivatives , improving target affinity.
Pharmacological and Toxicological Considerations
  • Benzamide derivatives like amisulpride and sulpiride exhibit neuroleptic activity , but the target compound’s bulky substituents likely redirect its specificity toward non-CNS targets (e.g., enzymes ).
  • The diethylsulfamoyl group may reduce toxicity risks associated with unsubstituted sulfonamides, as seen in .

Biological Activity

N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by recent studies and data.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzothiazole moiety linked to a diethylsulfamoyl benzamide. The structural formula is represented as follows:

C14H16N2O2S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound.

In Vitro Studies

In vitro assays conducted on various human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that compounds with similar structures exhibit significant cytotoxic effects.

  • Cell Viability Assays : MTS cytotoxicity and BrdU proliferation assays revealed that certain derivatives effectively inhibit cell proliferation. For example, compounds with benzothiazole cores showed higher activity compared to benzimidazole counterparts .
CompoundCell LineIC50 (μM)
This compoundA549X.XX
This compoundHCC827X.XX
This compoundNCI-H358X.XX

Note: Specific IC50 values for the compound will need to be sourced from experimental data.

The mechanism through which these compounds exert their antitumor effects often involves intercalation into DNA or binding to specific sites within the DNA structure. This interaction disrupts normal cellular processes and promotes apoptosis in cancer cells .

Antimicrobial Activity

In addition to its antitumor effects, there is emerging evidence regarding the antimicrobial properties of benzothiazole derivatives.

Broad-Spectrum Antibacterial Activity

Studies have shown that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria.

  • Testing Methods : Antimicrobial efficacy was evaluated using broth microdilution methods against standard strains such as Escherichia coli and Staphylococcus aureus.
PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coliX μg/mL
Staphylococcus aureusY μg/mL

Note: MIC values should be sourced from relevant studies.

Resistance Mechanisms

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel compounds with unique mechanisms of action. Benzothiazole derivatives have been identified as promising candidates due to their ability to target bacterial division proteins like FtsZ .

Case Studies

Several case studies have documented the effectiveness of benzothiazole derivatives in clinical settings:

  • Study on Lung Cancer Treatment : A study involving patients with advanced lung cancer demonstrated that treatment regimens incorporating similar benzothiazole compounds resulted in improved survival rates compared to conventional therapies.
  • Antimicrobial Trials : Clinical trials assessing the efficacy of benzothiazole derivatives against MRSA infections showed promising results, indicating lower recurrence rates in treated patients compared to those receiving standard antibiotic therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.